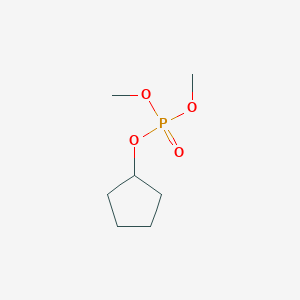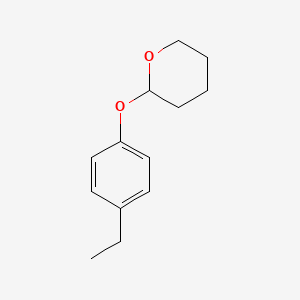
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring substituted with a trifluoromethyl group and an isopropylamine group, making it a subject of interest in both organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)thiazole with isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Aplicaciones Científicas De Investigación
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropylamine group may contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-propan-2-yl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)thiazole
- N-isopropylthiazole
Uniqueness
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the combination of its trifluoromethyl and isopropylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Propiedades
| 134881-03-1 | |
Fórmula molecular |
C7H9F3N2S |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
N-propan-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H9F3N2S/c1-4(2)11-6-12-5(3-13-6)7(8,9)10/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
YAPNHWIMJAPIJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=CS1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


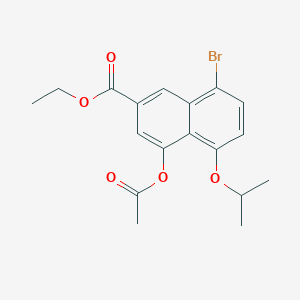



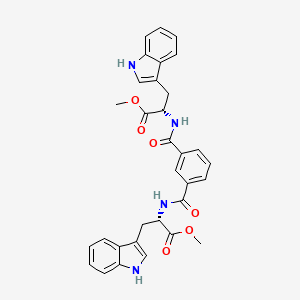
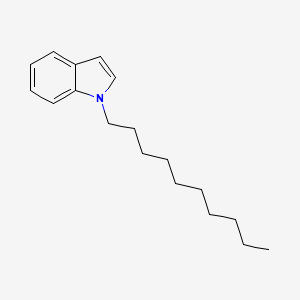
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
